2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is an important organic compound used primarily as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other fine chemicals . Its unique structure, which includes both chlorine and fluorine atoms, makes it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine typically involves the chlorination and fluorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for further use in various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H2Cl2FN3 |
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Molecular Weight |
218.01 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-5-4(12-7(9)13-6)1-3(10)2-11-5/h1-2H |
InChI Key |
URIQIIULNJZAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
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